molecular formula C10H11NO3 B14838409 5-Cyclopropoxy-2-methylisonicotinic acid

5-Cyclopropoxy-2-methylisonicotinic acid

Cat. No.: B14838409
M. Wt: 193.20 g/mol
InChI Key: YBMGKUWKGBZKAW-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-methylisonicotinic acid is a derivative of isonicotinic acid, a heterocyclic compound with a pyridine backbone. The molecule features a cyclopropoxy substituent at the 5-position and a methyl group at the 2-position of the pyridine ring. This structural configuration imparts unique steric and electronic properties, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

5-cyclopropyloxy-2-methylpyridine-4-carboxylic acid

InChI

InChI=1S/C10H11NO3/c1-6-4-8(10(12)13)9(5-11-6)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,12,13)

InChI Key

YBMGKUWKGBZKAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)OC2CC2)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 5-Cyclopropoxy-2-methylisonicotinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of an appropriate precursor followed by functional group modifications to introduce the isonicotinic acid moiety. The reaction conditions often require the use of catalysts and specific reagents to achieve high yields and purity .

the principles of green chemistry and efficient synthetic routes are often considered to minimize environmental impact and improve sustainability .

Chemical Reactions Analysis

5-Cyclopropoxy-2-methylisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, leading to the formation of diverse derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Cyclopropoxy-2-methylisonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-methylisonicotinic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Key structural analogs identified from literature include:

Compound Name CAS Number Substituents (Position) Similarity Score Key Differences vs. Target Compound
2,6-Dimethoxyisonicotinic acid 65515-26-6 Methoxy (2,6) 0.86 Methoxy groups instead of methyl/cyclopropoxy
Methyl 5-cyclopropyl-2-methoxynicotinate 888499-96-5 Cyclopropyl (5), Methoxy (2), Methyl ester 0.83 Ester group replaces carboxylic acid
5-(2-Formylphenyl)-2-hydroxyisonicotinic acid 1261922-75-1 Formylphenyl (5), Hydroxy (2) N/A Formylphenyl substituent; hydroxy at 2-position
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 Chloro (2), Methyl (6) N/A Pyrimidine backbone; chloro substituent

Notes:

  • Similarity scores (0.83–0.89) reflect structural overlap with the target compound, primarily in substituent positioning and ring systems .
  • Functional group variations (e.g., ester vs. carboxylic acid, chloro vs. cyclopropoxy) significantly alter physicochemical and biological properties.

Substituent Effects on Properties

  • Cyclopropoxy vs.
  • Methyl vs. Chloro : Methyl groups (as in the target compound) are electron-donating, whereas chloro substituents (e.g., in 2-chloro-6-methylpyrimidine-4-carboxylic acid) are electron-withdrawing, affecting reactivity and toxicity profiles .
  • Carboxylic Acid vs. Ester : The carboxylic acid moiety in the target compound increases polarity and hydrogen-bonding capacity compared to ester derivatives like methyl 5-cyclopropyl-2-methoxynicotinate, impacting bioavailability .

Research Findings and Data Gaps

  • Synthetic Accessibility : Cyclopropoxy-containing compounds often require specialized synthetic routes (e.g., cyclopropanation via Simmons–Smith reactions), which may limit scalability compared to methoxy analogs .

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